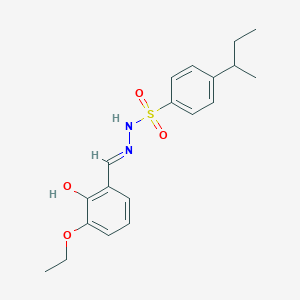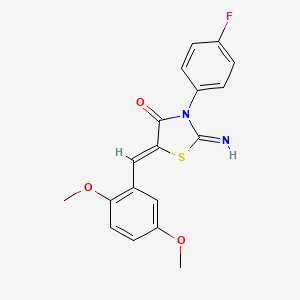
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects.
Mechanism of Action
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects, including reducing seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the levels of GABA, this compound can reduce the activity of neurons, which can have a variety of beneficial effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. Additionally, this compound has been shown to be effective in reducing seizure activity and anxiety-like behavior in animal models, which makes it a useful tool for studying these conditions.
One limitation of using this compound in lab experiments is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a potent inhibitor of GABA transaminase, which means that it could potentially have unwanted side effects if used in humans.
Future Directions
There are many potential future directions for research on 1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is studying its potential therapeutic applications in the treatment of epilepsy, anxiety, and addiction. Additionally, further research is needed to establish the long-term safety and efficacy of this compound in humans. Finally, there is also interest in developing new and more potent inhibitors of GABA transaminase, which could have even greater therapeutic potential than this compound.
Synthesis Methods
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-4-piperidone with piperidine and formaldehyde, or the reaction of 1-(cyclohexylmethyl)-4-piperidone with piperidine and paraformaldehyde.
Scientific Research Applications
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to be effective in reducing seizure activity and anxiety-like behavior in animal models. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
properties
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-17-18(22,15-19-11-5-2-6-12-19)10-7-13-20(17)14-16-8-3-1-4-9-16/h16,22H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYQMRMXVDXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6017446.png)
![N-(5-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6017451.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(2-furyl)-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6017463.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017479.png)
![2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6017481.png)
![1-(1-naphthoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6017482.png)
![5-(3-bromo-4,5-dimethoxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017485.png)
![4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol](/img/structure/B6017491.png)
![2-(3-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6017499.png)
![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6017532.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B6017534.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B6017542.png)
